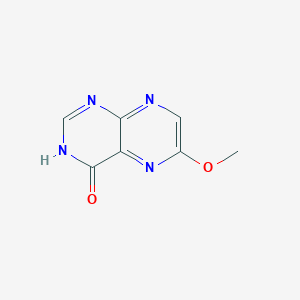

6-Methoxypteridin-4(3H)-one

CAS No.:

Cat. No.: VC15817971

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N4O2 |

|---|---|

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | 6-methoxy-3H-pteridin-4-one |

| Standard InChI | InChI=1S/C7H6N4O2/c1-13-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12) |

| Standard InChI Key | OFNZHNHXMOKULR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C2C(=N1)C(=O)NC=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Methoxypteridin-4(3H)-one belongs to the pteridine family, a class of nitrogen-containing heterocycles characterized by fused pyrimidine and pyrazine rings. Its systematic IUPAC name is 6-methoxy-3,4-dihydropteridin-4-one, reflecting the methoxy substituent at the 6-position and the ketone group at the 4-position of the bicyclic framework . The molecular formula is C₇H₆N₄O₂, with a molar mass of 178.15 g/mol .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₄O₂ | |

| Molecular Weight | 178.15 g/mol | |

| Purity | ≥95% | |

| Aqueous Solubility | Not reported | — |

| Melting Point | Not reported | — |

The planar structure of the pteridine core facilitates π-π stacking interactions, while the electron-donating methoxy group influences electronic distribution and hydrogen-bonding capacity. Quantum mechanical calculations predict that the methoxy substituent increases electron density at the 7-position, potentially enhancing reactivity in electrophilic substitution reactions .

Synthetic Methodologies and Challenges

Reported Synthesis Pathways

-

Condensation Approach: Formation of the pteridine ring via cyclization of pyrimidine precursors with α,β-unsaturated ketones. For example, the reaction of 4,5-diaminopyrimidine with diketene derivatives could yield the bicyclic core, followed by methoxylation at the 6-position .

-

Post-Functionalization Strategy: Direct methoxylation of preformed pteridin-4(3H)-one using methanol under Mitsunobu conditions or nucleophilic aromatic substitution with a methoxide ion .

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental spectra for 6-Methoxypteridin-4(3H)-one are unavailable, comparisons with related compounds provide insights:

-

¹H NMR: Expected signals include a singlet for the methoxy protons (δ 3.8–4.0 ppm) and deshielded aromatic protons adjacent to the ketone (δ 8.2–8.5 ppm) .

-

IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O methoxy) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 178.15 (M+H⁺), with fragmentation patterns dominated by loss of CO (28 Da) and OCH₃ (31 Da) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume